REACTION_SMILES
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[Br:12][CH2:13][c:14]1[cH:15][cH:16][cH:17][cH:18][cH:19]1.[Cl:22][CH2:23][Cl:24].[Na+:21].[OH-:20].[OH2:25].[OH:1][c:2]1[cH:3][cH:4][c:5]([O:10][CH3:11])[c:6]([CH:7]=[O:8])[cH:9]1>>[O:1]([c:2]1[cH:3][cH:4][c:5]([O:10][CH3:11])[c:6]([CH:7]=[O:8])[cH:9]1)[CH2:13][c:14]1[cH:15][cH:16][cH:17][cH:18][cH:19]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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BrCc1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1ccc(O)cc1C=O
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Name
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Type
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product
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Smiles
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COc1ccc(OCc2ccccc2)cc1C=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |